![molecular formula C18H19N3O2 B4506382 N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide](/img/structure/B4506382.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide
Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The benzimidazole ring is constructed through the reaction of o-phenylenediamine with formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . The phenoxyacetamide group can be introduced through nucleophilic substitution reactions involving phenoxyacetic acid derivatives .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yields and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient production .
Chemical Reactions Analysis
Oxidation Reactions
The benzimidazole core undergoes oxidation under controlled conditions. Key findings include:
-
Potassium permanganate (KMnO₄) in acidic or neutral conditions oxidizes the benzimidazole ring, likely targeting electron-rich regions. This aligns with methodologies used for related benzimidazole derivatives .
-
Oxidation of the thiol group in analogous compounds (e.g., 1H-benzimidazole-2-thiol) produces sulfonic acids, as observed in the conversion to 1H-benzimidazol-2-yl-sulfonic acid using KMnO₄ in 50% NaOH .
Table 1: Oxidation Conditions and Outcomes
Substrate | Oxidizing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
Benzimidazole derivative | KMnO₄ | 50% NaOH, 1 h, reflux | Sulfonic acid derivative | ~75% | |
Benzimidazole-thiol | KMnO₄ | Acidic/neutral, reflux | Sulfonic acid | 82% |
Reduction Reactions
The amide and benzimidazole groups participate in reduction processes:
-
Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the amide bond to a secondary amine, as demonstrated in structurally similar compounds.
-
Reduction of nitro groups (in related derivatives) to amines using catalytic hydrogenation (H₂/Pd-C) has been reported, though direct data for this compound is limited .
Nucleophilic Substitution Reactions
The propyl chain and benzimidazole nitrogen atoms are reactive sites:
-
Alkylation : Reaction with alkyl halides (e.g., chloroethane) substitutes the benzimidazole N-H group, forming N-alkylated derivatives. For example, ethyl-substituted analogs were synthesized in 89–95% yields under reflux conditions .
-
Acylation : The secondary amine reacts with acyl chlorides (e.g., benzoyl chloride) to form N-acylated products. A study reported 85% yield for a phenoxyacetamide-benzamide hybrid .
Table 2: Substitution Reactions
Reaction Type | Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
Alkylation | Chloroethane | Reflux, 2 h | N-Ethyl benzimidazole derivative | 89% | |
Acylation | Benzoyl chloride | Reflux, 4 h, CHCl₃ | N-Benzoylated acetamide | 85% |
Condensation Reactions
The compound participates in Schiff base formation and hydrazone synthesis:
-
Hydrazone formation : Reaction with aldehydes (e.g., nitrobenzaldehydes) yields hydrazone derivatives. For example, condensation with 3-nitrobenzaldehyde produced a hydrazone in 95% yield .
-
Schiff bases : Interaction with aromatic aldehydes under ethanol reflux forms stable imine bonds, as validated by FTIR (C=N stretch at ~1600 cm⁻¹) and NMR .
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl/H₂O) cleaves the amide bond, yielding 2-phenoxyacetic acid and the benzimidazole-propylamine intermediate.
-
Basic hydrolysis (NaOH/EtOH) similarly degrades the amide but requires prolonged heating (6–8 h).
Photocatalytic Reactions
Emerging studies highlight photocatalytic modifications:
-
PANI-5@Au:CuO nanocomposites catalyze cross-coupling reactions, enabling functionalization of the benzimidazole ring under visible light .
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry and Pharmacology
A. Adenosine Receptor Modulation
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide has been studied for its interactions with adenosine receptors, particularly the A3 subtype. It has shown promise as a selective antagonist, which could be beneficial in treating conditions like asthma and other inflammatory diseases where adenosine plays a role in pathophysiology .
B. Sodium Channel Modulation
Research indicates that derivatives of benzimidazole, including this compound, can act as modulators of sodium channels, specifically the Nav1.8 subtype. This modulation is significant for developing analgesics targeting pain pathways without affecting other sodium channels, potentially reducing side effects associated with traditional pain management therapies .
Therapeutic Applications
A. Pain Management
The ability of this compound to selectively inhibit Nav1.8 sodium channels suggests its potential application in pain management therapies. By selectively targeting these channels, it may provide effective analgesia while minimizing adverse effects seen with non-selective sodium channel blockers .
B. Cardiovascular Effects
Given its interaction with adenosine receptors, this compound may also have implications in cardiovascular health, particularly in managing conditions like hypertension through modulation of heart rate and vascular tone .
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: Known for its antimicrobial properties.
Benzimidazole-2-thiol: Exhibits strong antioxidant activity .
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide is unique due to its specific structural features, which combine the benzimidazole moiety with a phenoxyacetamide group. This combination enhances its potential biological activities and makes it a valuable compound for various scientific research applications .
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide is a compound of growing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a benzimidazole moiety linked to a phenoxyacetamide structure. This configuration is significant for its biological interactions, particularly in inhibiting specific cellular pathways.
The compound exhibits several mechanisms of action, primarily through:
- Quorum Sensing Inhibition : Research indicates that compounds with similar structures show potential as quorum sensing inhibitors (QSI). For instance, studies on related benzimidazole derivatives demonstrated varying degrees of QSI activity, suggesting that the structural features of this compound may also provide similar inhibitory effects against bacterial communication systems .
- Sodium Channel Modulation : The benzimidazole derivatives have been identified as modulators of sodium channels, particularly Nav1.8. This channel plays a crucial role in pain signaling pathways, indicating that this compound could have analgesic properties .
- Inhibition of T3SS in Pseudomonas aeruginosa : The phenoxyacetamide scaffold has been shown to inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, a critical factor in its virulence. The compound's activity was comparable to established inhibitors, with an IC50 value indicating effective inhibition at low concentrations .
Table 1: Biological Activity Overview
Study 1: Quorum Sensing Inhibition
A study focused on the synthesis of N-acyl homoserine lactones analogs reported that certain benzimidazole derivatives exhibited low QSI activity but suggested structural modifications could enhance efficacy. This highlights the potential for this compound to be optimized for improved biological activity .
Study 2: Sodium Channel Interaction
Research on sodium channel modulators has shown that benzimidazole derivatives can selectively inhibit Nav1.8 channels over others, presenting a novel pathway for pain management therapies. This aligns with findings that suggest this compound may serve as a therapeutic agent for chronic pain conditions .
Study 3: Antiviral Activity
In vitro studies have indicated that similar phenoxyacetamides exhibit antiviral properties by interfering with viral entry mechanisms, suggesting that this compound could be explored further for antiviral applications .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-18(13-23-14-7-2-1-3-8-14)19-12-6-11-17-20-15-9-4-5-10-16(15)21-17/h1-5,7-10H,6,11-13H2,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOIKXUBHONXJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.